molecular formula C14H16N2O4S B13460338 2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid

2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid

Katalognummer: B13460338
Molekulargewicht: 308.35 g/mol
InChI-Schlüssel: DNPQWGGROXCEMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid is a complex organic compound that features a benzothiazole ring substituted with a tert-butoxycarbonyl-protected amino group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the tert-Butoxycarbonyl-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.

    Carboxylation: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde precursor or direct carboxylation of an aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce alkyl or aryl groups onto the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the active amino group, which can then interact with the target molecule. This interaction can inhibit or activate the target, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-({[(tert-butoxy)carbonyl]amino}methyl)benzothiazole: Similar structure but lacks the carboxylic acid group.

    2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzoxazole-6-carboxylic acid: Similar structure but with an oxygen atom in place of the sulfur atom in the benzothiazole ring.

    2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.

Uniqueness

The presence of both the tert-butoxycarbonyl-protected amino group and the carboxylic acid group in 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid makes it unique. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis.

Eigenschaften

Molekularformel

C14H16N2O4S

Molekulargewicht

308.35 g/mol

IUPAC-Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C14H16N2O4S/c1-14(2,3)20-13(19)15-7-11-16-9-5-4-8(12(17)18)6-10(9)21-11/h4-6H,7H2,1-3H3,(H,15,19)(H,17,18)

InChI-Schlüssel

DNPQWGGROXCEMR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(S1)C=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.